
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is an organic compound characterized by its unique structure, which includes a hexenol backbone substituted with a methyl group and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 5-methyl-1-pentene.
Grignard Reaction: The key step involves a Grignard reaction where 3,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent derived from 5-methyl-1-pentene. This reaction is typically carried out in anhydrous ether under an inert atmosphere.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
類似化合物との比較
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)-2-propanone: Similar structure but with a propanone backbone.
3,4,5-Trimethoxybenzyl alcohol: Contains the same trimethoxyphenyl group but with a benzyl alcohol backbone.
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-pentanol: Similar structure but with a pentanol backbone.
Uniqueness
5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is unique due to its hexenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
66596-48-3 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
(E)-5-methyl-1-(3,4,5-trimethoxyphenyl)hex-1-en-3-ol |
InChI |
InChI=1S/C16H24O4/c1-11(2)8-13(17)7-6-12-9-14(18-3)16(20-5)15(10-12)19-4/h6-7,9-11,13,17H,8H2,1-5H3/b7-6+ |
InChIキー |
AXDIIKRMSJUGOR-VOTSOKGWSA-N |
異性体SMILES |
CC(C)CC(/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O |
正規SMILES |
CC(C)CC(C=CC1=CC(=C(C(=C1)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


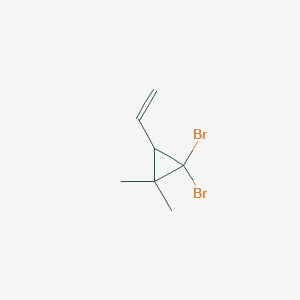

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
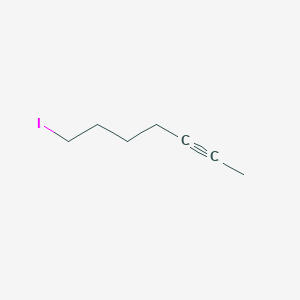
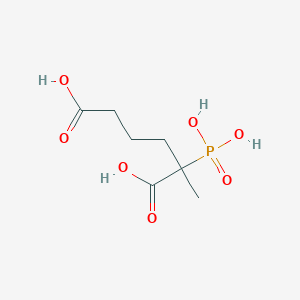
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)

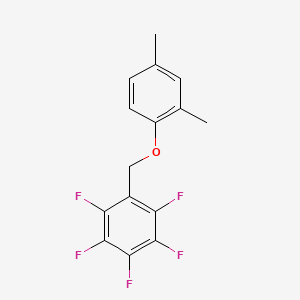

![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
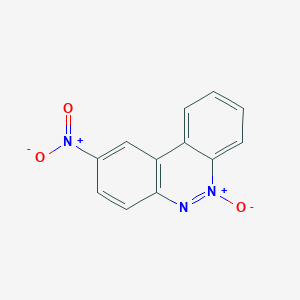


![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
